molecular formula C17H15F3N4OS B2459960 3-(phenylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034374-30-4

3-(phenylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

Cat. No. B2459960
M. Wt: 380.39
InChI Key: WTASBKUSJIKRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(phenylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H15F3N4OS and its molecular weight is 380.39. The purity is usually 95%.
BenchChem offers high-quality 3-(phenylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(phenylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis of related triazolo[4,3-a]pyridine compounds involves innovative approaches to form heterocyclic rings, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, studies have demonstrated metal-free synthesis strategies for biologically important triazolopyridines, employing oxidative N-N bond formation techniques that feature high yields and short reaction times (Zheng et al., 2014). These methods are essential for constructing the triazolopyridine skeleton, a core structure in many biologically active compounds.

Potential Biological Activities

Triazolopyridines and their derivatives are studied extensively for their potential biological activities. While specific data on "3-(phenylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide" were not available, analogs within this chemical family have shown diverse biological activities. For example, modifications of the triazolopyridine core have led to compounds with moderate antibacterial and antifungal effects (Abdel-Aziz et al., 2008). This indicates the potential of triazolopyridine derivatives in developing new antimicrobial agents.

Applications in Drug Discovery

The structural motif of triazolopyridines is prevalent in molecules with significant pharmacological properties. For example, derivatives have been identified with anticancer (Zhang et al., 2007), anti-Parkinsonian (Azam et al., 2010), and neurokinin-1 receptor antagonist activities (Harrison et al., 2001), highlighting their versatility in addressing a wide range of therapeutic targets.

properties

IUPAC Name

3-phenylsulfanyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4OS/c18-17(19,20)13-7-4-9-24-14(22-23-16(13)24)11-21-15(25)8-10-26-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTASBKUSJIKRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

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